7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a highly specialized heterocyclic molecule featuring a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) with a furan-2-ylmethyl substituent at position 7, a pyridin-3-ylmethyl carboxamide group at position 5, and a methyl group at position 12.
Properties
CAS No. |
618383-65-6 |
|---|---|
Molecular Formula |
C24H20N6O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H20N6O3/c1-15-6-7-20-28-22-19(24(32)29(20)13-15)10-18(21(25)30(22)14-17-5-3-9-33-17)23(31)27-12-16-4-2-8-26-11-16/h2-11,13,25H,12,14H2,1H3,(H,27,31) |
InChI Key |
ZBYARKXNISFNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5=CN=CC=C5)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the furan-2-ylmethyl and pyridin-3-ylmethyl intermediates. These intermediates are then subjected to a series of reactions including condensation, cyclization, and oxidation to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions such as:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The pyridin-3-ylmethyl group can undergo substitution reactions to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The compound’s tricyclic core distinguishes it from simpler bicyclic or monocyclic analogs. Key comparisons include:
Key Observations :
- The tricyclic core of the target compound likely enhances π-stacking interactions compared to bicyclic analogs, as seen in thiazolo-pyrimidines .
- Fluorinated analogs () prioritize lipophilicity and metabolic stability via perfluorinated chains, whereas the target compound’s furan and pyridine groups may favor polar interactions .
Physicochemical Properties
While experimental data for the target compound are absent, inferences can be drawn from structural analogs:
Biological Activity
The compound 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and various functional groups, including furan and pyridine moieties. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 440.46 g/mol. The structure features multiple functional groups that contribute to its potential biological activities:
| Property | Value |
|---|---|
| Molecular Formula | C24H20N6O3 |
| Molecular Weight | 440.46 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5=CN=CC=C5)C=C1 |
Biological Activities
Preliminary studies indicate that this compound may exhibit a range of biological activities:
- Anticancer Activity : Research suggests that the compound can interact with DNA and proteins, potentially leading to cytotoxic effects in cancer cells. Its ability to intercalate into DNA may disrupt replication processes, making it a candidate for anticancer drug development.
- Antimicrobial Properties : The presence of diverse functional groups enhances its potential as an antimicrobial agent against various pathogens.
- Anti-inflammatory Effects : Preliminary data indicate that the compound may inhibit inflammatory mediators such as TNF-alpha and nitric oxide.
- Antioxidant Activity : The compound's structure may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity.
- DNA Interaction : It may intercalate into DNA strands, disrupting normal cellular replication and transcription processes.
Case Studies and Research Findings
Recent literature has highlighted various studies focusing on the biological activity of similar compounds:
- Cytotoxicity Studies : A study demonstrated that related tricyclic compounds exhibited significant cytotoxic effects against various cancer cell lines (Cheng et al., 2018). The mechanism involved inhibition of cell proliferation through apoptosis induction.
- Anti-inflammatory Research : Another study reported that meroterpenoids similar in structure showed promising anti-inflammatory activities by inhibiting COX enzymes (Blume & Nees).
- Antimicrobial Testing : Research on compounds with furan and pyridine moieties indicated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria (Liu et al., 2022).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
